molecular formula C5H8F3I B8613154 4,4,4-Trifluoro-3-methyl-1-iodo-butane

4,4,4-Trifluoro-3-methyl-1-iodo-butane

Cat. No. B8613154
M. Wt: 252.02 g/mol
InChI Key: NKXPVGNJNVUQAQ-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

To a mixture of 19 g phosphoric acid (98%) and 19 g potassium iodide are added at 40° under stirring 4.75 g (33.4 mMol) of 4,4,4-trifluoro-3-methyl-butan-1-ol over a period of 10 minutes. The mixture is then heated at 120° for 16 hours, a cooling poured into ice-water and extracted with diethylether. The etheric extracts are washedwith 10% sodium thiosulfate and brine acid dried over sodium sulphate. After filtration, the solvent is removed through a 15 cm Vigreux-column atatmospheric pressure, followed by fractionation giving 4,4,4-trifluoro-3-methyl-1-iodo-butane, b.p. 76°-77° at 140 mbar.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[I-:6].[K+].[F:8][C:9]([F:16])([F:15])[CH:10]([CH3:14])[CH2:11][CH2:12]O>>[F:8][C:9]([F:16])([F:15])[CH:10]([CH3:14])[CH2:11][CH2:12][I:6] |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
19 g
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
4.75 g
Type
reactant
Smiles
FC(C(CCO)C)(F)F
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at 40°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated at 120° for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed through a 15 cm Vigreux-column atatmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(CCI)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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